molecular formula C8H4BrNO2S B1287050 5-Bromobenzo[d]isothiazole-3-carboxylic acid CAS No. 677304-78-8

5-Bromobenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B1287050
CAS No.: 677304-78-8
M. Wt: 258.09 g/mol
InChI Key: LJSFFGFRQGXQEE-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]isothiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromobenzo[d]isothiazole-3-carboxylic acid plays a critical role in the synthesis of various biologically active compounds through selective nucleophilic chemistry. For instance, it has been utilized in the synthesis of drug-like isoxazoles by treating trifunctionalized cores with different amines and thiophenols, showcasing its versatility in generating a library of compounds with potential pharmaceutical applications (Robins et al., 2007). Additionally, its derivatives have been shown to form complexes with palladium(II) chloride, demonstrating high catalytic activity in the Suzuki reaction, which is pivotal for creating cross-coupled products in organic synthesis (Potkin et al., 2019).

Biological Activities

Derivatives containing isoxazole and isothiazole moieties synthesized from this compound have been observed to exhibit synergetic effects in combination with first-line antitumor drugs, suggesting their potential as adjuvants in chemotherapy for brain tumors (Kletskov et al., 2018). This indicates the compound's significance in the development of new cancer treatments.

Material Science and Catalysis

The compound also finds applications in material science and catalysis. For example, it has been involved in the synthesis of heterocyclic dyes, where it acts as a precursor for generating complex dyes with specific optical properties (Tao et al., 2019). Such dyes are crucial for developing new materials with unique light absorption and emission characteristics, potentially useful in optical devices and sensors.

Antimicrobial and Anti-Inflammatory Applications

Further, its halogenated derivatives have been synthesized and evaluated for antimicrobial and anti-inflammatory activities, demonstrating significant biological effects. For instance, certain benzoxazole-5-carboxylic acids showed promising anti-inflammatory and cytotoxic activities, highlighting their potential as therapeutic agents (Thakral et al., 2022). This underscores the compound's utility in discovering new drugs with anti-inflammatory and anticancer properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351 . These suggest avoiding breathing dust, fume, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

5-bromo-1,2-benzothiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFFGFRQGXQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590057
Record name 5-Bromo-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677304-78-8
Record name 5-Bromo-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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